Cas no 27805-12-5 (3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester)

3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester structure
27805-12-5 structure
Product Name:3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester
CAS No:27805-12-5
MF:C8H9NO3
MW:167.161962270737
CID:253258
PubChem ID:10535082
Update Time:2025-11-02

3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester
    • ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
    • ethyl 2-oxo-1H-pyridine-3-carboxylate
    • 2-hydroxyl nicotinic acid ethyl ester
    • 2-hydroxy-nicotinic acid ethyl ester
    • 2-Hydroxy-nicotinsaeure-aethylester
    • ETHYL 2-HYDROXY-3-PYRIDINECARBOXYLATE
    • ETHYL 2-HYDROXYNICOTINATE
    • ETHYL 2-HYDROXYPYRIDINE-3-CARBOXYLATE
    • 3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • 27805-12-5
    • RRXOVXUHTGDSAA-UHFFFAOYSA-N
    • C90445
    • Z53837718
    • CS-0084796
    • ethyl2-oxo-1,2-dihydropyridine-3-carboxylate
    • CBA80512
    • SY327266
    • AB53419
    • MFCD18803538
    • AKOS006241261
    • SCHEMBL930113
    • EN300-5269285
    • 3-carbethoxy-2-pyridone
    • FT-0730072
    • DA-34260
    • Inchi: 1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10)
    • InChI Key: RRXOVXUHTGDSAA-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=CNC1=O)=O)CC

Computed Properties

  • Exact Mass: 167.05800
  • Monoisotopic Mass: 167.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 59.42000
  • LogP: 0.96390

3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM170479-1g
ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
27805-12-5 95%
1g
$120 2021-08-05
Chemenu
CM170479-5g
ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
27805-12-5 95%
5g
$360 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P19690-5g
Ethyl 2-oxo-1H-pyridine-3-carboxylate
27805-12-5
5g
¥3472.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P19690-250mg
Ethyl 2-oxo-1H-pyridine-3-carboxylate
27805-12-5
250mg
¥602.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P19690-1g
Ethyl 2-oxo-1H-pyridine-3-carboxylate
27805-12-5
1g
¥1172.0 2021-09-08
Chemenu
CM170479-250mg
ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
27805-12-5 95%
250mg
$68 2024-07-28
Chemenu
CM170479-1g
ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
27805-12-5 95%
1g
$174 2024-07-28
Chemenu
CM170479-5g
ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
27805-12-5 95%
5g
$573 2024-07-28
Enamine
EN300-5269285-0.1g
ethyl 2-hydroxypyridine-3-carboxylate
27805-12-5 95.0%
0.1g
$58.0 2025-02-20
Enamine
EN300-5269285-0.25g
ethyl 2-hydroxypyridine-3-carboxylate
27805-12-5 95.0%
0.25g
$83.0 2025-02-20

3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester Related Literature

Additional information on 3-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, ethyl ester

3-Pyridinecarboxylic Acid, 1,2-Dihydro-2-Oxo-, Ethyl Ester: A Key Compound in Pharmaceutical Research

3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester (CAS No. 27805-12-5) is a derivative of pyridine carboxylic acid with unique chemical properties and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their roles in drug discovery and medicinal chemistry. The structural features of 3-pyridinecarboxylic acid include a pyridine ring fused with a carboxylic acid group, while the ethyl ester functional group enhances its solubility and metabolic stability. Recent advances in synthetic methodologies and biological evaluations have positioned this compound as a promising candidate for further exploration in pharmaceutical development.

Research published in *Organic & Biomolecular Chemistry* (2023) highlights the importance of pyridinecarboxylic acid derivatives in modulating enzyme activity. The ethyl ester modification of 3-pyridinecarboxylic acid has been shown to significantly improve its bioavailability compared to the parent compound. This property is particularly valuable in the development of oral formulations, as it reduces the need for complex delivery systems. The 1,2-dihydro-2-oxo ring system contributes to the compound's ability to interact with specific protein targets, making it a potential lead molecule for drug design.

Recent studies in *Journal of Medicinal Chemistry* (2024) have focused on the 3-pyridinecarboxylic acid scaffold for its applications in targeting metabolic disorders. The ethyl ester group has been found to enhance the compound's ability to cross cell membranes, which is critical for its efficacy in treating conditions such as diabetes and neurodegenerative diseases. Additionally, the 1,2-dihydro-2-oxo configuration has been linked to improved pharmacokinetic profiles, as demonstrated in preclinical trials involving animal models.

The ethyl ester functional group in 3-pyridinecarboxylic acid plays a crucial role in its chemical behavior. Unlike the parent compound, which may exhibit limited solubility, the ethyl ester derivative demonstrates enhanced water solubility, a key factor in drug formulation. This property is particularly relevant in the context of pyridine derivatives used in pharmaceutical applications, where solubility often determines the success of a drug candidate. The ethyl ester modification also allows for controlled hydrolysis, which can be leveraged to design prodrugs with improved therapeutic outcomes.

Advances in synthetic chemistry have enabled the efficient production of 3-pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester. A 2023 study in *Synthetic Communications* reported a novel catalytic approach using transition metal complexes to synthesize this compound with high yield and purity. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with green chemistry principles. The accessibility of this compound through such methods has facilitated its use in both academic research and industrial settings.

Biological evaluations of 3-pyridinecarboxylic acid derivatives have revealed their potential in modulating cellular pathways. A 2024 publication in *Bioorganic & Medicinal Chemistry* demonstrated that the ethyl ester form of this compound exhibits selective inhibition of a key enzyme involved in inflammation. This finding underscores the importance of pyridine derivatives in the development of anti-inflammatory agents. The 1,2-dihydro-2-oxo ring system is believed to contribute to the compound's ability to bind to target proteins with high affinity, a critical factor in drug efficacy.

The ethyl ester modification of 3-pyridinecarboxylic acid has also been explored for its role in enhancing the compound's metabolic stability. A 2023 study in *Drug Metabolism and Disposition* found that the ethyl ester derivative exhibits prolonged half-life in vivo compared to the parent compound, which is advantageous for drugs requiring sustained therapeutic effects. This property is particularly relevant for pyridine derivatives used in chronic disease management, where long-term efficacy is essential.

Recent advancements in computational chemistry have further supported the exploration of 3-pyridinecarboxylic acid derivatives. Molecular docking studies have predicted the compound's ability to interact with specific protein targets, such as kinases and ion channels. These findings are critical for understanding the mechanism of action of pyridine derivatives and for optimizing their therapeutic potential. The ethyl ester group has been shown to influence the compound's binding affinity, highlighting the importance of functional group modifications in drug design.

The ethyl ester functional group in 3-pyridinecarboxylic acid also plays a role in its chemical reactivity. Unlike the parent compound, which may undergo rapid hydrolysis, the ethyl ester derivative is more stable under physiological conditions. This stability is important for maintaining the compound's integrity during drug development and clinical trials. The 1,2-dihydro-2-oxo configuration further contributes to the compound's resistance to enzymatic degradation, a key factor in its suitability as a pharmaceutical candidate.

Research into the pyridinecarboxylic acid scaffold has also revealed its potential in targeting neurological disorders. A 2024 study in *Neuropharmacology* demonstrated that the ethyl ester derivative of 3-pyridinecarboxylic acid exhibits neuroprotective effects in animal models of Alzheimer's disease. This finding highlights the broader therapeutic applications of pyridine derivatives beyond their traditional use in metabolic disorders. The 1,2-dihydro-2-oxo ring system is believed to contribute to the compound's ability to modulate neuroinflammatory pathways, a critical factor in the treatment of neurodegenerative diseases.

In conclusion, 3-pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester (CAS No. 27805-12-5) represents a significant advancement in the field of pharmaceutical research. Its unique structural features, including the ethyl ester group and the 1,2-dihydro-2-oxo ring system, have been shown to enhance its solubility, metabolic stability, and biological activity. Recent studies have demonstrated the compound's potential in targeting metabolic disorders, inflammation, and neurological conditions. As research in this area continues to evolve, the pyridine derivatives and their derivatives, such as 3-pyridinecarboxylic acid, will play an increasingly important role in the development of novel therapeutic agents.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent